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Ac-Ile-Glu-Pro-Asp-PNA - 216757-29-8

Ac-Ile-Glu-Pro-Asp-PNA

Catalog Number: EVT-322219
CAS Number: 216757-29-8
Molecular Formula: C28H38N6O11
Molecular Weight: 634.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LysoPC is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2. It is a major component of oxidized low-density lipoprotein and is believed to have an important role in inflammatory diseases and atherosclerosis. LysoPC is the substrate for Autotaxin/LysoPLD generating lysophosphatidic acid which has an important role in cell motility. This analog is deuterated on the choline headgroup.

Z-Glu-pNA

  • Compound Description: Z-Glu-pNA (N-carbobenzoxy-glutamic acid p-nitroanilide) is a synthetic peptide commonly used as a chromogenic substrate for enzymes with Glu specific cleavage activity. When hydrolyzed by these enzymes, it releases p-nitroaniline, which can be spectrophotometrically detected at 405 nm. This allows for the easy monitoring of enzyme activity.

Val-Leu-Arg-pNA (S-2266)

  • Compound Description: Val-Leu-Arg-pNA (S-2266) is another chromogenic substrate for trypsin-like serine proteases.

Pro-Phe-Arg-pNA (S-2302)

  • Compound Description: Pro-Phe-Arg-pNA (S-2302) is a chromogenic substrate used to assess the activity of trypsin-like serine proteases.

Ile-Glu-Gly-Arg-pNA (S-2222)

  • Compound Description: Ile-Glu-Gly-Arg-pNA (S-2222) is a chromogenic substrate for trypsin-like serine proteases.

Val-Leu-Lys-pNA (S-2251)

  • Compound Description: Val-Leu-Lys-pNA (S-2251) serves as a chromogenic substrate for trypsin-like serine proteases.
Overview

Ac-Ile-Glu-Pro-Asp-p-nitroanilide, also known as Ac-IEPD-pNA, is a synthetic peptide compound with the chemical formula N-acetyl-L-isoleucyl-L-α-glutamyl-L-prolyl-N-(4-nitrophenyl)-L-α-asparagine, trifluoroacetate salt. This compound serves as a substrate for two critical enzymes: granzyme B and caspase-8. These enzymes specifically recognize and cleave the peptide sequence Ile-Glu-Pro-Asp (IEPD) within Ac-IEPD-pNA, resulting in the release of p-nitroanilide (pNA). The colorimetric detection of pNA at 405 nm allows for the quantification of granzyme B and caspase-8 activity, making this compound invaluable in biochemical research and assays related to apoptosis and immune responses .

Source and Classification

Ac-IEPD-pNA is classified under synthetic peptides and is primarily utilized in biochemical research. It is sourced from various chemical suppliers and is used extensively in studies involving proteolysis and enzyme activity. The compound's structure and function make it a significant tool in cell biology, particularly in understanding programmed cell death (apoptosis) and immune responses .

Synthesis Analysis

Methods

The synthesis of Ac-Ile-Glu-Pro-Asp-p-nitroanilide involves assembling amino acids in a specific sequence through standard peptide synthesis techniques. While detailed industrial production methods are not widely documented, the general approach includes:

  1. Solid-phase peptide synthesis: This method allows for the sequential addition of protected amino acids to a resin-bound growing peptide chain.
  2. Deprotection steps: After each amino acid addition, protective groups are removed to expose reactive sites for further coupling.
  3. Cleavage from the resin: Once the desired peptide length is achieved, the peptide is cleaved from the resin, typically using acidic conditions.

Technical Details

The synthesis process must consider factors such as the stability of amino acids under various conditions. For instance, aspartic acid can undergo hydrolysis under acidic conditions when paired with certain amino acids, which may necessitate careful selection or modification of the peptide sequence .

Molecular Structure Analysis

Structure

The molecular structure of Ac-Ile-Glu-Pro-Asp-p-nitroanilide consists of five amino acid residues linked by peptide bonds, with an N-acetyl group at one terminus and a p-nitrophenyl group attached to the asparagine residue at the other terminus. This structure is crucial for its recognition by granzyme B and caspase-8.

Data

The molecular weight of Ac-IEPD-pNA is approximately 445.49 g/mol. The specific arrangement of its amino acids contributes to its biochemical properties and interactions with target enzymes .

Chemical Reactions Analysis

Reactions

Ac-Ile-Glu-Pro-Asp-p-nitroanilide undergoes enzymatic cleavage by granzyme B and caspase-8, which specifically target the IEPD sequence within the peptide. The major product formed from this reaction is p-nitroanilide (pNA), which can be quantified spectrophotometrically.

Technical Details

The reaction conditions typically involve incubating Ac-IEPD-pNA with granzyme B or caspase-8 at physiological pH and temperature. The release of pNA can be monitored over time to determine enzyme activity levels .

Mechanism of Action

Process

Ac-Ile-Glu-Pro-Asp-p-nitroanilide acts as a substrate for granzyme B, which cleaves it at the IEPD sequence. This cleavage activates several caspases that are integral to the apoptosis pathway.

Data

The cleavage process leads to a cascade of events that result in programmed cell death, highlighting the compound's role in apoptosis research .

Physical and Chemical Properties Analysis

Physical Properties

Ac-Ile-Glu-Pro-Asp-p-nitroanilide is typically presented as a white to off-white powder. It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.

Chemical Properties

The compound exhibits stability under neutral pH conditions but can be prone to degradation under extreme pH levels or prolonged exposure to heat. Its reactivity with specific enzymes makes it an excellent substrate for studying proteolytic activity .

Applications

Ac-Ile-Glu-Pro-Asp-p-nitroanilide has several scientific applications:

  1. Biochemistry: It is used extensively to study proteolysis and enzyme kinetics.
  2. Cell Biology: The compound aids in investigating apoptosis mechanisms and cellular responses.
  3. Medicine: Its role in understanding immune responses makes it relevant for cytotoxicity assays and potential therapeutic applications against diseases involving dysregulated apoptosis .
Introduction to Ac-Ile-Glu-Pro-Asp-pNA in Apoptosis Research

Biological Context of Granzyme B as a Serine Protease in Cytotoxic Immunity

Granzyme B (GrB), a serine protease stored in cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, is deployed to eliminate infected or malignant cells. Upon immune recognition, GrB is delivered into target cells via perforin pores, where it initiates apoptosis by cleaving critical substrates, notably caspases. Its primary specificity involves hydrolyzing peptide bonds after aspartic acid residues within target sequences (Ile-Glu-Pro-Asp, IEPD), a hallmark of caspase-activation sites [3] [4].

Ac-IEPD-pNA directly exploits this specificity. Structurally, it comprises:

  • Ac-IEPD: A tetrapeptide sequence (Ile-Glu-Pro-Asp) mimicking GrB’s natural caspase substrates.
  • pNA: The chromogenic leaving group enabling spectrophotometric detection.

Upon cleavage between Asp and pNA, the released pNA yields a quantifiable signal proportional to GrB activity. This design permits in vitro interrogation of GrB kinetics, inhibitor screening, and validation of immune cell cytotoxicity. For example, CTLs from cancer patients can be profiled for functional GrB activity using Ac-IEPD-pNA, linking enzymatic output to immune efficacy [3] [4].

Table 1: Key Biochemical Properties of Ac-IEPD-pNA

PropertyValue
CAS Number216757-29-8
Molecular Weight634.26 Da
Purity>96%
Optimal Cleavage ProteaseGranzyme B
Detection Wavelength405 nm (pNA release)
Storage Conditions-20°C or below

Role of Ac-Ile-Glu-Pro-Asp-pNA in Elucidating Caspase Activation Pathways

Apoptosis hinges on caspase activation—a cascade initiated by "apical" caspases (e.g., caspase-8, -9) that activate "executioner" caspases (e.g., caspase-3, -7). Granzyme B bypasses upstream signals by directly processing caspase-3, -7, and -8, accelerating apoptosis. Ac-IEPD-pNA serves as a mechanistic probe to dissect this pathway:

  • Caspase-8 Activation: GrB cleaves procaspase-8 at IEPD↓ sites, generating active caspase-8 dimers. Ac-IEPD-pNA hydrolysis mirrors this in vitro, with kinetic studies confirming GrB’s preference for IEPD over other motifs (e.g., VEID for caspase-6) [1] [6].
  • Dimerization vs. Proteolytic Processing: Studies using Ac-IEPD-pNA corroborate that apical caspases require dimerization—not internal proteolysis—for activation. GrB-mediated IEPD cleavage stabilizes caspase dimers but does not independently trigger activation, aligning with the "unified caspase activation hypothesis" [6].

Table 2: Cleavage Specificity of Granzyme B Toward Synthetic Substrates

SubstrateTarget ProteaseSequenceRelative Cleavage Rate
Ac-IEPD-pNAGranzyme BIEPD↓pNA100% (Reference)
Ac-VEID-pNACaspase-6VEID↓pNA<5%*
Ac-LEED-pNACaspase-4/13LEED↓pNANegligible*

**Representative example based on specificity profiles from [1] [8].

Historical Evolution of Synthetic Substrates for Proteolytic Enzyme Assays

The development of Ac-IEPD-pNA reflects decades of innovation in protease substrate design:

  • Early Chromogenic Substrates (1970s–1980s): Initial substrates used simple dipeptides (e.g., Bz-Arg-pNA for trypsin), lacking specificity for individual proteases.
  • Tetrapeptide Optimization (1990s): Longer sequences (e.g., DEVD-pNA for caspase-3) improved specificity by accommodating protease active-site subsites (S4–S1). Ac-IEPD-pNA emerged from this era, designed using combinatorial libraries to define GrB’s optimal cleavage sequence (IEPD > IETD) [2] [7].
  • Commercial Accessibility (2000s–Present): Firms like Echelon Biosciences standardized Ac-IEPD-pNA production (>96% purity), enabling widespread adoption. Cost efficiency ($130–504 per 0.3 mg) further supports routine use in apoptosis screening [3].

Recent engineering efforts focus on "smart" substrates (e.g., COVERT platform), where proteases like GrB are fused to inhibitory domains activated only by disease-specific proteases. Such designs draw inspiration from tools like Ac-IEPD-pNA, emphasizing specificity beyond natural targets [4] [7].

Table 3: Key Milestones in Synthetic Protease Substrate Development

EraAdvanceExample SubstrateImpact
1970sDipeptide-pNA conjugatesBz-Arg-pNABasic protease quantification
1990sTetrapeptide-pNA substratesDEVD-pNA (caspase-3)Defined caspase-specific motifs
Late 1990sGranzyme B optimal sequence identificationAc-IEPD-pNAValidated GrB’s role in caspase activation
2020sEngineered protease prodrugsSUMO-GrB fusionsTargeted activation in disease contexts

Properties

CAS Number

216757-29-8

Product Name

Ac-Ile-Glu-Pro-Asp-PNA

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C28H38N6O11

Molecular Weight

634.6 g/mol

InChI

InChI=1S/C28H38N6O11/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,21-,24-/m0/s1

InChI Key

YXEIIOVAGGAMCZ-NYMCBPKFSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C

Synonyms

Ac-IEPD-pNA
Acetyl-Ile-Glu-Thr-Asp-paranitroanilide
acetyl-isoleucyl-glutamyl-threonyl-aspartic acid-paranitroanilide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C

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